![molecular formula C6H3N3O B3243235 4H-imidazo[4,5-c]pyridin-4-one CAS No. 1554461-43-6](/img/structure/B3243235.png)
4H-imidazo[4,5-c]pyridin-4-one
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Overview
Description
4H-imidazo[4,5-c]pyridin-4-one is a heterocyclic compound that has been used in the synthesis of natural products and has applications in various fields including medicine and agriculture . It is a five-membered heterocyclic ring containing two non-adjacent nitrogens and a carbonyl group . This compound is also found naturally occurring in the body .
Synthesis Analysis
The synthesis of 4H-imidazo[4,5-c]pyridin-4-one has been a subject of intense research for numerous decades . A number of unique methodologies have been developed for the production of imidazol-4-ones . These methodologies can be used to produce three C5-substitution patterns .Molecular Structure Analysis
Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products . The molecular formula of 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one, a derivative of 4H-imidazo[4,5-c]pyridin-4-one, is C6H6N4O .Chemical Reactions Analysis
The chemical reactions involving 4H-imidazo[4,5-c]pyridin-4-one are diverse. For instance, in 2015, Xie et al. reported a one-pot oxidative condensation of ketones and amidines . Here, molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .Physical And Chemical Properties Analysis
The physical and chemical properties of 4H-imidazo[4,5-c]pyridin-4-one can vary depending on its specific structure and substituents. For instance, the molecular formula of 6-Amino-1,5-dihydro-4H-imidazo[4,5-c]pyridin-4-one is C6H6N4O, with an average mass of 150.138 Da and a monoisotopic mass of 150.054153 Da .Mechanism of Action
While the specific mechanism of action for 4H-imidazo[4,5-c]pyridin-4-one is not mentioned in the search results, related compounds such as imidazo[4,5-b]pyridines have been found to have various biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der Waals bonds .
properties
IUPAC Name |
imidazo[4,5-c]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O/c10-6-5-4(1-2-7-6)8-3-9-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNFWYUJXHAZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N2)C(=O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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